4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
Overview
Description
4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound that combines the structural features of benzimidazole and oxadiazole. Benzimidazole is a bicyclic compound consisting of fused benzene and imidazole rings, while oxadiazole is a five-membered ring containing oxygen and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields of science.
Mechanism of Action
Target of Action
They have been found to inhibit enzymes like Aurora kinase A and Cyclin-dependent kinase 2 . These enzymes play crucial roles in cell division and the cell cycle, making them potential targets for anti-cancer therapies .
Mode of Action
For instance, some benzimidazole derivatives work by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization or assembly into microtubules . This disrupts cell division, which can lead to cell death, particularly in rapidly dividing cells like cancer cells .
Biochemical Pathways
They have been reported to exhibit antiprotozoal, antimicrobial, antimalarial, anti-helminthic, anti-inflammatory, anti-mycobacterial, antiviral, and antiparasitic activities . Each of these activities likely involves different biochemical pathways.
Result of Action
Given the wide range of biological activities exhibited by benzimidazole derivatives, the effects could potentially include disruption of cell division, inhibition of microbial growth, reduction of inflammation, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine typically involves the following steps:
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Formation of Benzimidazole Core: : The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. For example, heating o-phenylenediamine with formic acid or acetic acid in the presence of a dehydrating agent like polyphosphoric acid can yield benzimidazole derivatives .
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Formation of Oxadiazole Ring: : The oxadiazole ring can be introduced by reacting the benzimidazole derivative with appropriate reagents. One common method involves the cyclization of hydrazides with nitriles or carboxylic acids in the presence of dehydrating agents .
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Final Assembly: : The final step involves the coupling of the benzimidazole and oxadiazole moieties. This can be achieved through nucleophilic substitution reactions, where the amine group of the benzimidazole reacts with a suitable electrophile to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where it reacts with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert solvents like tetrahydrofuran or ethanol under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives .
Scientific Research Applications
4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine: Similar in structure but contains a thiazole ring instead of an oxadiazole ring.
1,4-bis(1H-benzimidazol-2-yl)benzene: Contains two benzimidazole moieties connected by a benzene ring.
Uniqueness
4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is unique due to the presence of both benzimidazole and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets and enhances its potential as a versatile compound in scientific research .
Biological Activity
4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The benzimidazole scaffold is known for its pharmacological potential, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by case studies and research findings.
- Molecular Formula : C13H13N9O
- Molecular Weight : 311.31 g/mol
- InChIKey : QUYAUXSDPAXBIP-UHFFFAOYSA-N
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds containing the benzimidazole moiety exhibit potent anticancer properties. For instance, studies have shown that derivatives similar to this compound induce cytotoxic effects in various cancer cell lines.
Case Study:
A study evaluated the cytotoxic effects of related benzimidazole derivatives on K562S (IMA-sensitive) and K562R (IMA-resistant) cells. The results demonstrated that these compounds triggered significant apoptosis in both cell types, with caspase 3/7 activation being a critical mechanism of action .
2. Antimicrobial Activity
The compound has shown promising antimicrobial effects against a range of pathogens. In vitro studies have reported its efficacy against both Gram-positive and Gram-negative bacteria.
Research Findings:
In a comparative study, the minimum inhibitory concentration (MIC) values were determined for various derivatives:
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
This compound | 40 | Staphylococcus aureus |
4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amines | 200 | Escherichia coli |
4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol derivatives | 500 | Pseudomonas aeruginosa |
These findings suggest that modifications to the benzimidazole structure can enhance antimicrobial potency .
The mechanism underlying the biological activity of this compound involves interaction with cellular targets that lead to apoptosis in cancer cells and inhibition of bacterial growth.
Molecular Docking Studies:
Molecular docking studies have indicated strong binding affinity to key proteins involved in cancer cell proliferation and survival pathways. The binding preference to BCR-ABL protein was evaluated, highlighting the potential for targeted therapy in resistant cancer forms .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies have shown that modifications at specific positions on the benzimidazole ring can significantly influence biological activity. For example:
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O/c10-8-7(13-15-14-8)9-11-5-3-1-2-4-6(5)12-9/h1-4H,(H2,10,14)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPDSNAEMKSMGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=NON=C3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70417303 | |
Record name | 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70417303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332026-86-5 | |
Record name | 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70417303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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